4,6-Diaminopteridin-7(8H)-one
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Overview
Description
4,6-Diaminopteridin-7(8H)-one is a heterocyclic compound belonging to the pteridine family Pteridines are characterized by their fused pyrimidine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diaminopteridin-7(8H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triaminopyrimidine with formic acid, which leads to the formation of the pteridine ring system. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Diaminopteridin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.
Substitution: The amino groups at positions 4 and 6 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with different functional groups, while substitution reactions can introduce various substituents at the amino positions.
Scientific Research Applications
4,6-Diaminopteridin-7(8H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to folate metabolism.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4,6-Diaminopteridin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The pathways involved include the folate biosynthesis pathway and related metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopteridine: Another pteridine derivative with similar structural features.
7-Pteridinemethanol: A compound with a hydroxyl group at the 7-position, differing from 4,6-Diaminopteridin-7(8H)-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4,6-diamino-8H-pteridin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-3-2-5(10-1-9-3)12-6(13)4(8)11-2/h1H,(H2,8,11)(H3,7,9,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSUCKCKPAMNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)NC(=O)C(=N2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471644 |
Source
|
Record name | 4,6-Diaminopteridin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190144-17-3 |
Source
|
Record name | 4,6-Diaminopteridin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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